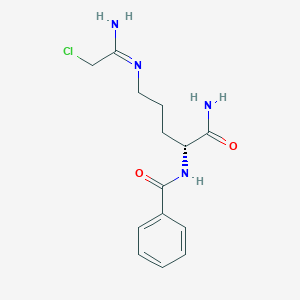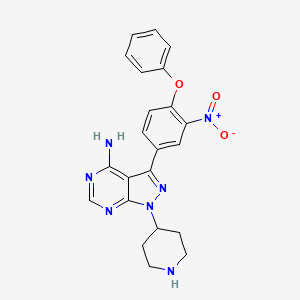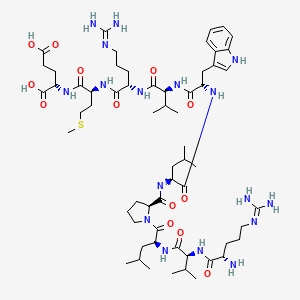
BDC2.5 mimotope 1040-51
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BDC2.5 mimotope 1040-51 is a mimotope peptide for the diabetogenic T cell clone BDC2.5. It was isolated from non-obese diabetic mice and is used primarily for scientific research . This peptide is significant in the study of autoimmune diabetes, as it prompts T cells from prediabetic and diabetic non-obese diabetic mice to respond to BDC2.5 mimotope peptides .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
BDC2.5 mimotope 1040-51 is synthesized using standard solid-phase peptide synthesis techniques. The peptide sequence is H-Arg-Val-Leu-Pro-Leu-Trp-Val-Arg-Met-Glu-OH . The synthesis involves the stepwise addition of protected amino acids to a resin-bound peptide chain, followed by deprotection and cleavage from the resin.
Industrial Production Methods
The industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. It involves automated peptide synthesizers and rigorous purification processes, such as high-performance liquid chromatography, to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
BDC2.5 mimotope 1040-51 primarily undergoes peptide bond formation during its synthesis. It can also participate in various biochemical interactions, such as binding to T cell receptors.
Common Reagents and Conditions
Solid-phase peptide synthesis reagents: Fmoc-protected amino acids, coupling reagents (e.g., HBTU, HATU), and deprotection reagents (e.g., piperidine).
Purification reagents: Solvents like acetonitrile and water for high-performance liquid chromatography.
Major Products Formed
The primary product formed is the this compound peptide itself. During synthesis, intermediate peptides are formed, which are subsequently elongated to produce the final peptide .
Applications De Recherche Scientifique
BDC2.5 mimotope 1040-51 is used extensively in autoimmune diabetes research. It serves as a tool to study the activation and response of diabetogenic T cells. Researchers use this peptide to investigate the mechanisms of T cell-mediated beta-cell destruction in the pancreas, which is a hallmark of type 1 diabetes .
Mécanisme D'action
BDC2.5 mimotope 1040-51 exerts its effects by mimicking the natural epitopes recognized by the BDC2.5 T cell clone. When introduced to T cells from non-obese diabetic mice, it binds to the T cell receptors, triggering an immune response. This interaction helps researchers understand how T cells recognize and respond to specific antigens in autoimmune diabetes .
Comparaison Avec Des Composés Similaires
Similar Compounds
BDC2.5 mimotope 1040-31: Another mimotope peptide for the BDC2.5 T cell clone, known for its specificity in stimulating BDC2.5 cells.
BDC2.5 mimotope 1040-51: Similar in function but may have slight variations in sequence or structure.
Uniqueness
This compound is unique due to its specific sequence and high affinity for the BDC2.5 T cell clone. This specificity makes it a valuable tool for studying the precise mechanisms of T cell activation and autoimmune responses in type 1 diabetes .
Propriétés
Formule moléculaire |
C60H99N17O13S |
|---|---|
Poids moléculaire |
1298.6 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylsulfanylbutanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C60H99N17O13S/c1-31(2)27-42(73-54(85)45-19-14-25-77(45)57(88)44(28-32(3)4)74-56(87)47(33(5)6)75-49(80)37(61)16-12-23-66-59(62)63)52(83)72-43(29-35-30-68-38-17-11-10-15-36(35)38)53(84)76-48(34(7)8)55(86)70-39(18-13-24-67-60(64)65)50(81)69-40(22-26-91-9)51(82)71-41(58(89)90)20-21-46(78)79/h10-11,15,17,30-34,37,39-45,47-48,68H,12-14,16,18-29,61H2,1-9H3,(H,69,81)(H,70,86)(H,71,82)(H,72,83)(H,73,85)(H,74,87)(H,75,80)(H,76,84)(H,78,79)(H,89,90)(H4,62,63,66)(H4,64,65,67)/t37-,39-,40-,41-,42-,43-,44-,45-,47-,48-/m0/s1 |
Clé InChI |
OWEPERKDAFRHOM-XQYUPZCISA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)N |
SMILES canonique |
CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





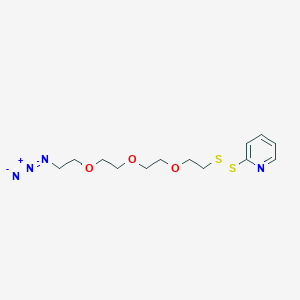

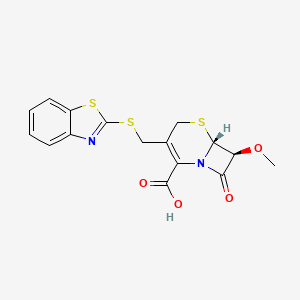

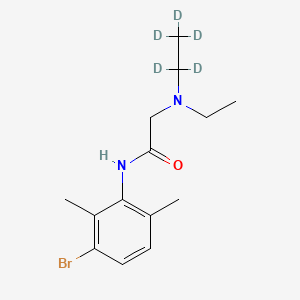
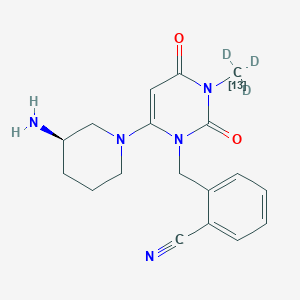
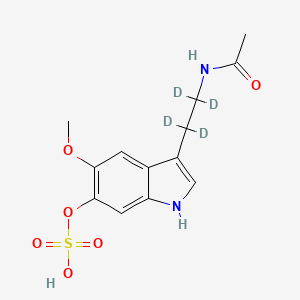
![5-methoxy-2-[4-(4-pyrrolidin-1-ylbutylamino)quinazolin-2-yl]-1H-indole-3-carbaldehyde](/img/structure/B12426160.png)

